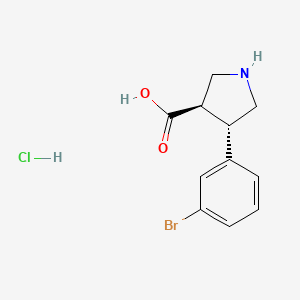

(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1423037-48-2

Cat. No.: VC6429083

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423037-48-2 |

|---|---|

| Molecular Formula | C11H13BrClNO2 |

| Molecular Weight | 306.58 |

| IUPAC Name | (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 |

| Standard InChI Key | RIBXZLYDHCWZCF-BAUSSPIASA-N |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3- and 4-positions with a carboxylic acid group and a 3-bromophenyl ring, respectively. The hydrochloride salt form enhances aqueous solubility, critical for in vitro and in vivo studies. The stereochemistry (3R,4S) is pivotal, as enantiomeric purity often dictates pharmacological activity. X-ray crystallography of analogous compounds reveals that such substitutions influence ring puckering and intermolecular interactions .

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrClNO₂ |

| Molecular Weight | 306.58 g/mol |

| IUPAC Name | (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl |

| InChIKey | RIBXZLYDHCWZCF-BAUSSPIASA-N |

The bromine atom at the phenyl ring’s meta position contributes to halogen bonding potential, while the carboxylic acid enables hydrogen bonding and salt formation .

Synthesis and Chemical Reactivity

Stereoselective Synthesis Strategies

Synthesis typically begins with pyrrolidine precursors, employing asymmetric catalysis or chiral auxiliaries to establish the (3R,4S) configuration. A common route involves:

-

Ring Construction: Cyclization of γ-amino acids or reductive amination of diketones to form the pyrrolidine core.

-

Bromophenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-bromophenyl group .

-

Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl group or carboxylation via carbon dioxide insertion.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.

Protecting groups, such as tert-butoxycarbonyl (Boc), are often used to prevent side reactions during synthesis. For example, the Boc-protected derivative (CAS 1161787-83-2) is a key intermediate .

Reactivity Profile

The compound participates in reactions typical of pyrrolidines and aryl bromides:

-

Nucleophilic Substitution: The bromine atom can undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups .

-

Carboxylic Acid Derivatives: Esterification, amidation, or reduction to alcohols expand functional group diversity.

-

Ring Modifications: Oxidation to pyrrolidinones or reduction to open-chain amines alters pharmacological properties .

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The compound’s chiral centers and bifunctional groups make it a valuable intermediate in synthesizing kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and protease inhibitors. For instance, analogous bromophenyl-pyrrolidine derivatives are explored as neuroactive agents targeting dopamine and serotonin receptors .

Case Study: Antitubercular Agents

A structurally related tetrahydropyridine derivative demonstrated antitubercular activity (MIC = 6.25 µg/mL against Mycobacterium tuberculosis), attributed to halogen bonding with bacterial enzymes . While direct data on (3R,4S)-rel-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is limited, its structural similarity suggests potential utility in infectious disease research.

Material Science and Catalysis

In non-pharmaceutical contexts, the compound’s rigid scaffold aids in designing chiral ligands for asymmetric catalysis. For example, pyrrolidine-based ligands facilitate enantioselective aldol reactions in organic synthesis.

Biological Activity and Mechanism

Putative Targets and Pathways

Although specific target studies are sparse, the compound’s pharmacophore aligns with molecules interacting with:

-

Enzymes: Halogen bonding with catalytic residues (e.g., proteases, phosphatases).

-

Membrane Receptors: Hydrophobic interactions via the bromophenyl group and polar contacts through the carboxylic acid .

Comparative Analysis with Analogues

The 3-bromophenyl substitution optimizes steric and electronic interactions compared to ortho or para isomers, as seen in receptor-binding assays of related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume